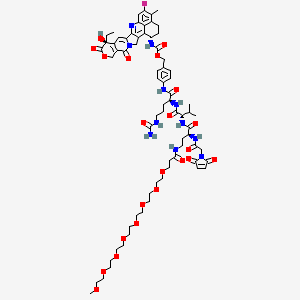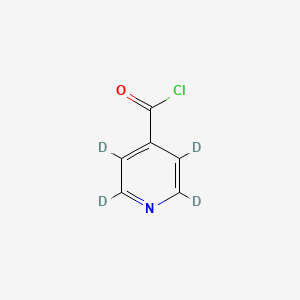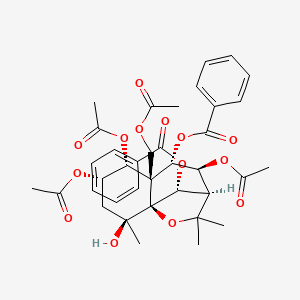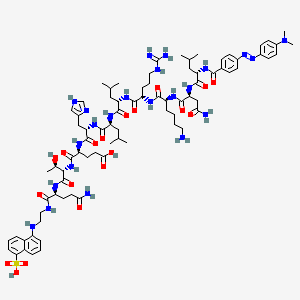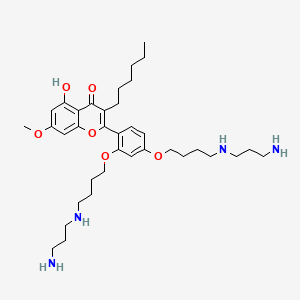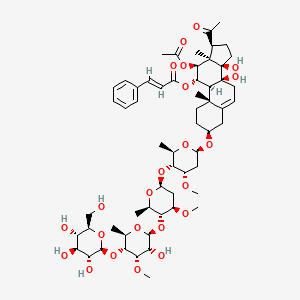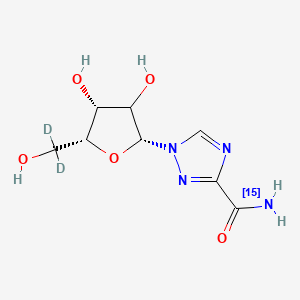
Hbv-IN-36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exhibits significant anti-HBV activity with an IC50 value of 2 μM and an EC50 value of 0.58 μM . This compound is primarily used for research purposes to study its potential in treating HBV infections.
Analyse Chemischer Reaktionen
Hbv-IN-36 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hbv-IN-36 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of HBV inhibitors.
Biology: It helps in understanding the biological mechanisms of HBV inhibition and the interaction of the virus with host cells.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for HBV infections.
Industry: It is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Wirkmechanismus
The exact mechanism of action of Hbv-IN-36 is not fully elucidated. it is known to inhibit the replication of HBV by targeting specific viral proteins and pathways involved in the virus’s life cycle. This inhibition prevents the virus from replicating and spreading within the host .
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-36 is compared with other HBV inhibitors such as:
HBV-IN-41: A potent, orally active inhibitor with an EC50 value of 0.027 μM.
Tobevibart: A humanized monoclonal antibody targeting the HBV surface envelope protein.
Niranthin: An anti-leishmanial agent with anti-HBV activity.
This compound is unique due to its specific inhibitory activity against HBV and its potential for clinical applications .
Eigenschaften
Molekularformel |
C21H18ClFN4O2 |
|---|---|
Molekulargewicht |
412.8 g/mol |
IUPAC-Name |
[4-[3-(3-chloro-4-fluorophenoxy)pyrazin-2-yl]piperidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C21H18ClFN4O2/c22-17-13-16(1-2-18(17)23)29-20-19(25-9-10-26-20)14-5-11-27(12-6-14)21(28)15-3-7-24-8-4-15/h1-4,7-10,13-14H,5-6,11-12H2 |
InChI-Schlüssel |
WOIJEBRSXFBHLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=NC=CN=C2OC3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


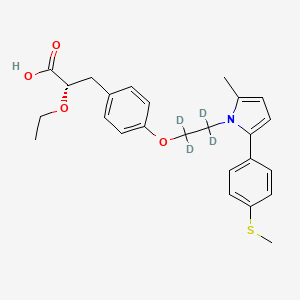
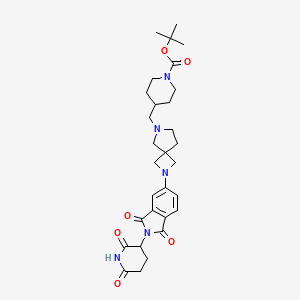
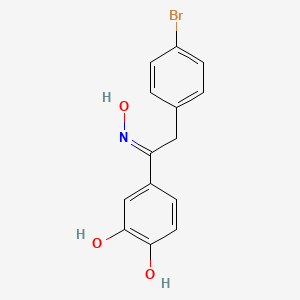
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
